molecular formula C7H6BrN3 B2920754 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 1955548-34-1

6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B2920754
CAS No.: 1955548-34-1
M. Wt: 212.05
InChI Key: GKPXJULAIVNYIR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[4,5-c]pyridine Chemistry

The exploration of imidazo[4,5-c]pyridines, a class of fused heterocyclic systems, is rooted in their structural analogy to purines. This resemblance prompted early and sustained biological investigations to evaluate their therapeutic potential. nih.govnih.gov The core structure consists of an imidazole (B134444) ring fused to a pyridine (B92270) ring, and this arrangement has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. researchgate.net

The synthesis of the imidazo[4,5-c]pyridine core has evolved significantly over the years. Early methods often involved the condensation of 3,4-diaminopyridine (B372788) with carboxylic acids or their derivatives. mdpi.comnih.gov For instance, heating 5-methyl-3,4-diamino-pyridine in formic acid was a straightforward method for preparing methyl-substituted derivatives. mdpi.com Over time, more sophisticated and efficient synthetic protocols have been developed. These include microwave-assisted synthesis, the use of various catalysts like ytterbium triflate, and multi-component reactions, which have allowed for the creation of diverse libraries of imidazo[4,5-c]pyridine derivatives with high yields and operational simplicity. mdpi.comnih.govacs.org The development of solid-phase synthesis techniques has further expanded the accessibility of these compounds for high-throughput screening and drug discovery efforts. acs.org

Medicinal Chemistry Relevance of the Imidazopyridine Core Structure

The imidazopyridine nucleus is a crucial pharmacophore in modern medicinal chemistry. researchgate.net Its structural similarity to endogenous purines allows it to interact with a wide range of biological enzymes and receptors, leading to diverse pharmacological effects. nih.govnih.gove3s-conferences.org This bioisosteric relationship is a key reason for the scaffold's prevalence in drug design.

Compounds based on the imidazopyridine framework are known to influence numerous cellular pathways. nih.govresearchgate.net The foundational structure is present in the molecular architecture of various therapeutic agents and investigational drugs. e3s-conferences.org For example, different isomeric forms of imidazopyridine are found in drugs like zolpidem and alpidem. e3s-conferences.org The versatility of the imidazopyridine core allows chemists to modify its structure at various positions, fine-tuning its steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity. This adaptability has cemented the imidazopyridine scaffold as a valuable starting point for developing novel therapeutic agents for a multitude of diseases. researchgate.netontosight.ai

Broad Spectrum of Investigated Biological Activities of Imidazo[4,5-c]pyridine Derivatives

Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated for a wide array of biological activities, demonstrating the therapeutic versatility of this heterocyclic system. nih.gove3s-conferences.org The ability of these compounds to modulate various cellular and physiological processes has led to their evaluation in numerous disease contexts. nih.govresearchgate.net

A significant area of research has been in oncology, where imidazo[4,5-c]pyridine derivatives have shown potential as antitumor and anticancer agents. nih.govresearchgate.net They have also been explored for their effectiveness against various pathogens, exhibiting antimicrobial, antibacterial, antifungal, and antiviral properties. nih.govnih.gove3s-conferences.orgmdpi.com Furthermore, their role as anti-inflammatory agents has been a subject of study. nih.govnih.govmdpi.com

The interaction of imidazo[4,5-c]pyridines with the central nervous system has been highlighted by their activity as GABA-A receptor agonists. nih.govresearchgate.net Beyond this, specific derivatives have been designed and synthesized to target a range of other important biological molecules. These include their function as proton pump inhibitors for gastrointestinal disorders, Src family kinase inhibitors for glioblastoma, and Toll-like receptor 7 (TLR7) agonists for cancer immunotherapy. nih.govacs.orgnih.gov More recently, derivatives have been identified as potent dual antagonists for the angiotensin II type 1 (AT1) receptor and partial agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), indicating potential applications in cardiovascular and metabolic diseases. nih.gov

Biological ActivityTherapeutic AreaReference
Antitumor / AnticancerOncology nih.gove3s-conferences.orgresearchgate.netmdpi.com
Antimicrobial / AntibacterialInfectious Diseases nih.govnih.gove3s-conferences.orgmdpi.com
Anti-inflammatoryInflammatory Disorders nih.govnih.govmdpi.com
AntiviralInfectious Diseases nih.gove3s-conferences.orgmdpi.com
GABA-A Receptor AgonismNeurology nih.govresearchgate.net
Proton Pump InhibitionGastroenterology nih.govnih.gov
Src Family Kinase InhibitionOncology (Glioblastoma) nih.gov
TLR7 AgonismOncology / Immunology acs.org
AT1 Receptor Antagonism / PPARγ Partial AgonismCardiovascular / Metabolic Diseases nih.gov
BET InhibitionNeuropathic Pain acs.org

Rationale for Investigating 6-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine as a Research Target

The specific compound, this compound, is of interest to researchers primarily as a versatile building block for the synthesis of more complex molecules. The rationale for its investigation can be broken down into the contributions of its core structure and its key substituents.

First, the imidazo[4,5-c]pyridine core provides the foundational biological relevance, as detailed in the previous sections. Its proven ability to interact with a multitude of biological targets makes it an attractive starting point for drug discovery programs.

Second, the bromo substituent at the 6-position is of significant strategic importance in synthetic chemistry. Halogen atoms, particularly bromine, serve as excellent handles for a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. osi.lv This allows for the straightforward introduction of a wide range of different chemical groups (e.g., aryl, alkyl, amino groups) at this position. By using this compound as a precursor, chemists can rapidly generate a library of novel derivatives, each with a unique substitution pattern, for biological screening. eurjchem.com The bromine atom itself can also influence the electronic properties of the ring system and participate in halogen bonding, potentially enhancing binding affinity to target proteins.

Third, the methyl group at the 3-position (on the imidazole ring) serves to block one of the nitrogen atoms from undergoing further reactions, such as alkylation. In unsubstituted imidazo[4,5-b]pyridines, alkylation can lead to a mixture of isomers, complicating synthesis and purification. nih.govresearchgate.net The pre-installed methyl group in this compound directs subsequent reactions and simplifies the synthesis of specific, single-isomer final products.

Therefore, this compound is a valuable research target not necessarily for its own intrinsic biological activity, but as a strategically designed intermediate that facilitates the efficient and controlled synthesis of new chemical entities based on the medicinally relevant imidazo[4,5-c]pyridine scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXJULAIVNYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=NC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-34-1
Record name 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine
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Ii. Advanced Synthetic Methodologies for 6 Bromo 3 Methyl 3h Imidazo 4,5 C Pyridine and Its Chemical Analogs

Strategic Approaches for Imidazo[4,5-c]pyridine Ring System Construction

The formation of the fused imidazo[4,5-c]pyridine scaffold is a critical step in the synthesis of the target compound. Various strategic approaches have been developed to construct this bicyclic system, primarily involving the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.

Cyclocondensation Reactions in the Formation of Imidazopyridine Scaffolds

Cyclocondensation reactions represent a classical and widely utilized method for the construction of the imidazo[4,5-c]pyridine nucleus. This approach typically involves the reaction of a 3,4-diaminopyridine (B372788) derivative with a suitable one-carbon synthon, which can be a carboxylic acid, an orthoester, or an aldehyde.

One common method involves the condensation of 3,4-diaminopyridine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. This method is straightforward and generally provides good yields. The use of microwave irradiation can often accelerate these reactions.

Alternatively, orthoesters such as triethyl orthoformate can be employed to react with 3,4-diaminopyridine. This reaction, sometimes catalyzed by Lewis acids like ytterbium triflate, leads to the formation of the corresponding imidazo[4,5-c]pyridine.

The reaction of 3,4-diaminopyridines with aldehydes under oxidative conditions is another effective strategy. This oxidative cyclization can proceed in the presence of an oxidizing agent or, in some cases, simply by using air as the oxidant to yield the desired imidazopyridine ring system.

Starting PyridineReagentConditionsProductYield (%)
3,4-DiaminopyridineCarboxylic AcidPolyphosphoric Acid, Heat2-Substituted-3H-imidazo[4,5-c]pyridine~75
3,4-DiaminopyridineTriethyl OrthoformateYtterbium Triflate3H-imidazo[4,5-c]pyridineNot Specified
4,5-DiaminopyridinesAryl AldehydesOxidative Conditions2-Aryl-imidazo[4,5-c]pyridinesNot Specified

Reductive Cyclization Pathways to Imidazo[4,5-c]pyridines

Reductive cyclization offers an alternative and efficient pathway to the imidazo[4,5-c]pyridine scaffold, typically starting from a 3-amino-4-nitropyridine (B85709) precursor. This method involves the simultaneous reduction of the nitro group to an amine and condensation with a carbonyl compound, followed by cyclization and aromatization.

For instance, the reaction of a 3-amino-4-nitropyridine with an aldehyde in the presence of a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) can afford the corresponding 2-substituted-3H-imidazo[4,5-c]pyridine in a one-step process. Similarly, ketones can be used in place of aldehydes, often with a different reducing agent like stannous chloride dihydrate (SnCl₂·2H₂O), to yield 2,2-disubstituted-2,3-dihydro-1H-imidazo[4,5-c]pyridines, which can then be oxidized to the fully aromatic system.

Pyridine PrecursorCarbonyl CompoundReducing AgentProduct
3-Amino-4-nitropyridineAldehydeNa₂S₂O₄2-Substituted-3H-imidazo[4,5-c]pyridine
3-Amino-4-nitropyridineKetoneSnCl₂·2H₂O2,2-Disubstituted-imidazo[4,5-c]pyridine

One-Step Syntheses from Substituted Pyridine Precursors

Modern synthetic strategies often focus on the development of one-pot or tandem reactions to increase efficiency and reduce the number of synthetic steps. The synthesis of the imidazo[4,5-c]pyridine ring system can be achieved in a one-pot fashion from appropriately substituted pyridine precursors.

One such approach involves a tandem sequence starting from a 2-chloro-3-nitropyridine (B167233) derivative. This sequence can include a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by in situ reduction of the nitro group to generate a 2,3-diaminopyridine (B105623) intermediate. This intermediate can then undergo heterocyclization with an aldehyde to furnish the functionalized imidazo[4,5-b]pyridine scaffold in a single pot. A similar strategy can be envisioned for the corresponding 4-chloro-3-nitropyridine (B21940) to access the imidazo[4,5-c]pyridine isomer.

Regioselective Functionalization of the Imidazo[4,5-c]pyridine Nucleus

Once the core imidazo[4,5-c]pyridine ring system is constructed, the next critical phase is the regioselective introduction of the required substituents, namely the bromine atom at position 6 and the methyl group at the N-3 position.

Introduction of Halogen Substituents at Position 6

The introduction of a bromine atom at the 6-position of the imidazo[4,5-c]pyridine nucleus is typically achieved by utilizing a pyridine starting material that already contains the halogen at the desired position. For the synthesis of 6-bromo-3H-imidazo[4,5-c]pyridine, the logical precursor is 5-bromo-3,4-diaminopyridine. This diamine can then be subjected to the cyclocondensation or reductive cyclization reactions described in section 2.1 to construct the imidazole ring, thereby incorporating the bromine atom at the correct position from the outset.

Direct regioselective bromination of the pre-formed imidazo[4,5-c]pyridine ring system at position 6 is more challenging due to the potential for reaction at other positions on the heterocyclic core. Therefore, the strategy of carrying the substituent through the synthesis is generally preferred for ensuring regiochemical control.

N-Alkylation Strategies for 3-Methyl Substitution

The final step in the synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine is the introduction of the methyl group onto one of the nitrogen atoms of the imidazole ring. This is typically achieved through an N-alkylation reaction. The regioselectivity of this alkylation is a key consideration, as the imidazo[4,5-c]pyridine has two potential sites for alkylation on the imidazole ring (N-1 and N-3).

The alkylation of a 6-bromo-3H-imidazo[4,5-c]pyridine precursor with a methylating agent, such as methyl iodide, is a common method. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base, such as potassium carbonate. Phase-transfer catalysts, like tetra-n-butylammonium bromide, can also be employed to facilitate the reaction. nih.gov

Studies on the N-alkylation of related imidazo[4,5-c]pyridine systems have shown that the reaction can proceed with a degree of regioselectivity. For some substituted imidazo[4,5-c]pyridines, alkylation has been observed to occur predominantly at the N-5 position of the pyridine ring. However, for the imidazole nitrogens, the electronic and steric environment of the specific substrate will dictate the outcome. To obtain the desired 3-methyl isomer, careful control of reaction conditions and potentially the use of protecting groups may be necessary to direct the methylation to the N-3 position.

SubstrateAlkylating AgentBase/SolventCatalystProduct
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineMethyl IodideK₂CO₃ / DMFTetra-n-butylammonium bromide6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneMethyl IodideNot SpecifiedNot Specified6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is a critical step in the synthesis of this compound and its derivatives to maximize product yield and purity while minimizing side reactions. This process involves the systematic variation of several parameters, including catalysts, solvents, bases, temperature, and reaction time. mdpi.com

For instance, in Suzuki cross-coupling reactions, the choice of palladium catalyst, ligand, and base can have a profound impact on the outcome. While Pd(PPh₃)₄ is a common catalyst, other systems like Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., PCy₃) can be more effective for certain substrates. organic-chemistry.org The base is crucial for activating the boronic acid, and choices range from K₂CO₃ and Cs₂CO₃ to K₃PO₄, depending on the substrate's sensitivity. organic-chemistry.org

Solvent selection also plays a key role. For N-alkylation using phase transfer catalysis, a biphasic system like toluene (B28343)/water is often employed. evitachem.com For cross-coupling reactions, polar aprotic solvents such as DMF, dioxane, or THF are common. wikipedia.org Temperature and reaction time are fine-tuned to ensure the reaction goes to completion without causing decomposition of the product. An example of optimization involved identifying Y(OTf)₃ as a catalyst in toluene at 110 °C for 12 hours as the ideal conditions for a three-component reaction involving an imidazo[1,2-a]pyridine (B132010). mdpi.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential for determining the optimal reaction time. nih.gov Purification of the final product is typically achieved through column chromatography or recrystallization to ensure high purity. nih.govnih.gov

Iii. Sophisticated Spectroscopic and Crystallographic Analyses of 6 Bromo 3 Methyl 3h Imidazo 4,5 C Pyridine and Its Derivatives

Application of High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including imidazo[4,5-c]pyridine derivatives. Through the analysis of 1H and 13C NMR spectra, the precise chemical environment of each hydrogen and carbon atom can be determined, confirming the connectivity and constitution of the molecule.

In a typical 1H NMR spectrum of an imidazo[4,5-c]pyridine derivative, protons on the aromatic rings exhibit distinct chemical shifts, typically in the downfield region (δ 7.0-9.0 ppm), influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. The methyl group attached to the imidazole (B134444) nitrogen (N-3) would be expected to produce a singlet in the upfield region (around δ 3.5-4.5 ppm).

Similarly, 13C NMR spectroscopy provides crucial information about the carbon skeleton. The carbons of the fused aromatic rings would resonate at characteristic downfield shifts (δ 110-160 ppm), while the methyl carbon would appear significantly upfield. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish long-range correlations between protons and carbons, confirming the substitution pattern on the imidazopyridine core. While specific experimental data for 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine is not extensively published, the table below illustrates the expected and observed chemical shifts for related imidazopyridine structures.

NucleusPosition/GroupExpected Chemical Shift Range (δ, ppm)Notes
¹HAromatic CH7.0 - 9.0Specific shifts depend on position relative to N and Br atoms.
¹HN-CH₃3.5 - 4.5Typically a sharp singlet.
¹³CAromatic C-Br~115 - 125Direct attachment to bromine causes a moderate upfield shift compared to C-H.
¹³CAromatic C-H110 - 150Shifts are influenced by proximity to heteroatoms.
¹³CAromatic Quaternary C130 - 160Includes bridgehead carbons and C-N carbons.
¹³CN-CH₃30 - 40Characteristic shift for a methyl group on a nitrogen atom in a heteroaromatic system.

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental formula of a compound. For this compound (C₇H₆BrN₃), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity separated by 2 mass-to-charge (m/z) units, a definitive signature for a monobrominated compound. Electrospray ionization (ESI) is a common technique that would likely produce a protonated molecular ion, [M+H]⁺.

IonExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Molecular Formula
[M]⁺210.9745212.9725C₇H₆BrN₃
[M+H]⁺211.9818213.9797C₇H₇BrN₃

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound is not publicly available, detailed analyses of closely related derivatives of its isomer, 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine, provide significant insight into the structural properties of this class of compounds.

Crystallographic studies on derivatives such as 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine reveal important conformational features. The fused imidazo[4,5-b]pyridine ring system is nearly planar, with maximum deviations of only a few thousandths of an Ångstrom. nih.govnih.gov This planarity is characteristic of aromatic fused-ring systems.

A key structural parameter in substituted derivatives is the dihedral angle, which describes the rotation around the bond connecting the imidazopyridine core to its substituent. This angle is influenced by steric hindrance and electronic interactions between the ring systems. For example, in 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the phenyl ring is twisted relative to the plane of the imidazopyridine core. nih.govnih.gov A similar twist is observed in the methoxyphenyl derivative. iucr.org

CompoundFused Ring Planarity (Max Deviation)Dihedral Angle with SubstituentReference
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine0.004(2) Å41.84(11)° (with phenyl ring) nih.govnih.gov
6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridineNot specified41.53(12)° (with methoxyphenyl ring) iucr.org

The arrangement of molecules in a crystal lattice is directed by a combination of non-covalent interactions. In the crystal structures of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine derivatives, π-π stacking interactions are a dominant feature holding the structure together. nih.govnih.goviucr.org These interactions occur between the electron-rich aromatic rings of adjacent molecules.

In the case of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the crystal structure is characterized by slipped π-π stacking between symmetry-related molecules. nih.govnih.gov This type of stacking, where the rings are offset rather than perfectly eclipsed, is common for aromatic systems. Weak C-H···N hydrogen bonds can also contribute to the stability of the crystal packing, linking molecules into chains. iucr.org The electron-rich nature of the imidazole ring enables it to participate in various non-covalent interactions, which can enhance π-π stacking. nih.gov

CompoundInteraction TypeKey ParametersReference
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineSlipped π-π StackingInterplanar Distance: 3.583(1) Å nih.govnih.gov
Centroid-Centroid Distance: 3.670(2) Å
6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridineWeak C-H···N Hydrogen BondsLinks molecules into chains iucr.org
Weak π-π StackingInvolves imidazole and methoxyphenyl rings

Iv. In Depth Structure Activity Relationship Sar Studies of Imidazo 4,5 C Pyridine Derivatives, Including 6 Bromo 3 Methyl 3h Imidazo 4,5 C Pyridine Analogs

Systematic Exploration of Substituent Effects on Biological Activity

Systematic modifications of the imidazo[4,5-c]pyridine core have provided valuable insights into how different functional groups at various positions impact biological efficacy. These studies are fundamental to the rational design of more potent and selective therapeutic agents.

Influence of Bromine at Position 6 on Pharmacological Efficacy

The presence of a bromine atom at the 6-position of the imidazo[4,5-c]pyridine ring system significantly influences the compound's electronic properties and its ability to interact with biological targets. While extensive research on the closely related imidazo[4,5-b]pyridine scaffold has shown that halogen substitution can markedly increase antiproliferative activity, specific SAR studies on 6-bromo-imidazo[4,5-c]pyridine derivatives are less common in publicly available literature. However, in the context of imidazo[4,5-c]pyridin-2-one derivatives investigated as Src family kinase inhibitors, the introduction of a bromine atom on an N-phenyl substituent was explored. For instance, the compound 4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one was synthesized and evaluated, contributing to the broader understanding of how halogenation impacts activity within this heterocyclic system. nih.gov

Impact of Varied Functional Groups on Overall Biological Profile

The biological activity of the imidazo[4,5-c]pyridine scaffold can be finely tuned by the introduction of various functional groups at different positions. For instance, in the development of imidazo[4,5-c]pyridine derivatives as PARP inhibitors, a series of compounds with different substituents were synthesized and evaluated, with one compound demonstrating an IC50 value of 8.6 nM. nih.gov Another study on imidazo[4,5-c]pyridines as antivirals against Bovine Viral Diarrhea Virus (BVDV) showed that modifications on a phenyl ring at the 2-position and on a benzyl (B1604629) group influenced the activity, with larger substituents on the benzyl group leading to a reduction in activity. nih.gov Furthermore, in the pursuit of anti-autoimmune agents, hybrids of 1H-imidazo[4,5-c]pyridine-4-carbonitrile were synthesized, where an ethoxy group led to the highest activity. nih.gov

A study on imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors explored a range of substituents at the R1 and R2 positions. The preliminary SAR indicated that for R2 being a 4-chlorophenyl group, an aliphatic ring at the R1 position was preferred over an aromatic ring or short-chain alkanes. nih.gov

Table 1: Effect of R1 and R2 Substituents on Src Kinase Inhibition for Imidazo[4,5-c]pyridin-2-one Derivatives nih.gov

CompoundR1R2Src IC50 (µM)
1dcyclopentyl4-chlorophenyl0.43
1ecyclohexyl4-chlorophenyl0.65
1ftert-butyl4-chlorophenyl>10
1gisobutyl4-chlorophenyl>10
1kcyclopentylp-tolyl0.98
1lcyclopentyl4-methoxyphenyl>10

Lead Optimization Strategies for Potency and Selectivity Enhancement

Lead optimization is a critical phase in drug discovery that involves iterative chemical modifications of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For imidazo[4,5-c]pyridine derivatives, this process would involve strategies aimed at enhancing their interaction with the target protein while minimizing off-target effects.

While specific lead optimization campaigns for 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine are not extensively detailed in the available literature, analogous work on the imidazo[4,5-b]pyridine scaffold provides valuable insights. For instance, in the development of Aurora kinase inhibitors, lead optimization of an imidazo[4,5-b]pyridine lead compound involved refining physicochemical properties by incorporating solubilizing groups. researchgate.net This strategy led to the identification of a potent and orally bioavailable preclinical candidate. researchgate.net Such strategies, including the introduction of groups to improve solubility and metabolic stability, would be directly applicable to the optimization of imidazo[4,5-c]pyridine-based leads.

In the context of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors, lead optimization could involve exploring a wider range of aliphatic and aromatic substituents at the R1 position to improve potency and selectivity. Further modifications to the R2 phenyl ring could also be explored to enhance interactions within the kinase binding site. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

Although specific QSAR studies focusing solely on this compound and its direct analogs are not readily found, numerous QSAR studies have been conducted on the broader class of imidazopyridine derivatives, particularly the imidazo[4,5-b]pyridine isomer, for various biological targets. These studies often employ methodologies like 3D-QSAR, CoMFA (Comparative Molecular Field Analysis), and CoMSIA (Comparative Molecular Similarity Indices Analysis) to build predictive models. Such models have been successfully used to identify key structural requirements for activity and to design new analogs with improved potencies. The principles and methodologies from these studies could be directly applied to a dataset of this compound analogs to develop a predictive QSAR model, which would be invaluable for guiding future synthetic efforts in the optimization of this chemical series.

V. Computational Chemistry and Molecular Modeling for Elucidating the Behavior of 6 Bromo 3 Methyl 3h Imidazo 4,5 C Pyridine Scaffolds

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of molecules. These methods provide a detailed understanding of electron distribution and energy levels, which are key determinants of a molecule's reactivity and physical properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher reactivity. nih.gov

DFT calculations have been employed to study the electronic properties of related imidazo[4,5-b]pyridine derivatives. For instance, studies on phenyl-3H-imidazo[4,5-b]pyridine derivatives have utilized the B3LYP functional with a 6-311G** basis set to compute the HOMO-LUMO energy gap and analyze the distribution of these orbitals. nih.gov Such analyses reveal that the HOMO is typically localized over the electron-rich regions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, the likely sites for nucleophilic attack. nih.gov

The electronic properties of the imidazo[4,5-c]pyridine scaffold can be modulated by the introduction of different substituents. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. nih.gov This tuning of the HOMO-LUMO gap can influence the molecule's reactivity and its potential as a lead compound in drug discovery. A study on BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols demonstrated a linear correlation between the Hammett constant of substituents and the HOMO-LUMO energy gap, showcasing the predictability of these computational methods. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors for Imidazo[4,5-b]pyridine Derivatives

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenyl-3H-imidazo[4,5-b]pyridine-6.2-1.84.4
Substituted Phenyl-3H-imidazo[4,5-b]pyridine-6.0-2.04.0

Note: The data in this table is illustrative and based on general findings for related imidazo[4,5-b]pyridine scaffolds to demonstrate the application of HOMO-LUMO analysis. Specific values for 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine would require dedicated calculations.

Molecular Docking Studies for Target-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand to its target protein.

Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated as inhibitors of various kinases, which are important targets in oncology. nih.govnih.gov Molecular docking studies have been instrumental in understanding how these compounds interact with the ATP-binding pocket of kinases such as DNA-dependent protein kinase (DNA-PK) and Src family kinases (SFKs). nih.govnih.gov

For example, in the study of imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors, docking simulations revealed that these compounds can form crucial hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors. nih.gov The imidazo[4,5-c]pyridin-2-one core acts as a new hinge region junction, while substituents on the imidazolone (B8795221) ring can be modified to optimize interactions with the surrounding hydrophobic pocket and solvent-exposed regions. nih.gov Similarly, docking studies of imidazo[4,5-c]pyridine-2-ones targeting DNA-PK have helped in the rational design of potent and selective inhibitors. nih.gov

The versatility of the imidazo[4,5-c]pyridine scaffold allows it to interact with a range of biological macromolecules. Its planar core structure also presents the possibility of intercalation with nucleic acids, suggesting another avenue for its potential as an anticancer agent.

Beyond predicting the binding pose, molecular docking simulations can also estimate the binding affinity between a ligand and its target, often expressed as a docking score or binding energy. While these scores are approximations, they are valuable for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

In the development of novel phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivatives as inhibitors of MARK4 protein, molecular docking analysis showed binding affinities ranging from -8.1 kcal/mol to -10.4 kcal/mol. nih.gov Such studies help in understanding the structure-activity relationship (SAR), where small changes in the ligand's structure can lead to significant differences in binding affinity. nih.gov The molecular recognition is often driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

Computational Mutagenesis and Resistance Mechanism Studies

While computational methods are extensively used to study drug-target interactions, specific studies on computational mutagenesis and the elucidation of resistance mechanisms for this compound scaffolds were not prominent in the reviewed literature. However, this remains a critical area of computational research. Such studies would typically involve creating in silico models of mutated target proteins and using molecular dynamics simulations to understand how these mutations affect ligand binding and lead to drug resistance. This predictive approach can be invaluable in designing next-generation inhibitors that can overcome resistance.

In Silico Pharmacokinetic Predictions for Drug-Like Properties

The journey of a drug from administration to its target involves absorption, distribution, metabolism, and excretion (ADME). Predicting these pharmacokinetic properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction models are widely used for this purpose.

For various pyridine (B92270) and pyrimidine (B1678525) derivatives, in silico ADME predictions have been performed to assess their drug-like properties. nih.gov These predictions evaluate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov A study on imidazo[4,5-c]pyridin-2-one derivatives as SFK inhibitors for glioblastoma included ADME predictions to assess their suitability as CNS drugs. nih.gov

Table 2: Representative In Silico ADME Predictions for Pyridine-based Compounds

PropertyPredicted Value/RangeImplication
Oral Bioavailability> 80%Good absorption from the gut
Blood-Brain Barrier PermeationVaries (Low to High)Determines potential for CNS activity
CYP450 InhibitionTypically lowLower risk of drug-drug interactions
Lipinski's Rule of FiveGenerally compliantIndicates good drug-likeness

Note: This table presents a generalized summary of in silico ADME predictions for related pyridine derivatives to illustrate the types of properties evaluated. The specific ADME profile of this compound would need to be calculated specifically for that molecule.

These computational predictions provide a valuable initial assessment of a compound's pharmacokinetic profile, guiding medicinal chemists in optimizing the scaffold to achieve desirable drug-like properties.

Vi. Mechanistic Investigations and Molecular Target Identification for Imidazo 4,5 C Pyridine Biological Activities

Enzyme Inhibition Mechanisms and Specific Targets

Imidazo[4,5-c]pyridines have been extensively investigated as inhibitors of various enzymes critical to disease pathogenesis. Their ability to bind to the active sites of these proteins, often mimicking the natural substrates, underpins their inhibitory action.

Kinases are a major class of enzymes targeted by imidazo[4,5-c]pyridine derivatives, particularly in the context of cancer therapy. rjraap.com

DNA-Dependent Protein Kinase (DNA-PK): This kinase plays a pivotal role in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. nih.govnih.govmdpi.com Inhibition of DNA-PK is a promising strategy to sensitize cancer cells to radiation therapy. nih.gov A class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as potent and selective DNA-PK inhibitors. nih.gov Structure-activity relationship studies led to the development of compounds that exhibit nanomolar inhibitory concentrations and demonstrate excellent selectivity over other related kinases like PI3K. nih.gov These compounds have been shown to radiosensitize a variety of cancer cell lines in vitro and in tumor xenograft models, validating DNA-PK as a therapeutic target. nih.gov

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their dysregulation is common in cancer. acs.org While much of the research has focused on the imidazo[4,5-b]pyridine scaffold, the findings highlight the potential of the broader imidazopyridine class. acs.orgacs.org For instance, compounds have been developed that show high selectivity for Aurora-A over Aurora-B, a key feature for minimizing off-target effects. acs.org The selectivity is often achieved by exploiting subtle differences in the ATP-binding pockets of the kinase isoforms. acs.org

Other Kinases (VEGFR2, EGFR, Src, c-Met, Topoisomerase II): The imidazo[4,5-c]pyridine scaffold has been utilized to develop inhibitors for a range of other kinases. Imidazo[4,5-c]pyridin-2-one derivatives have been synthesized as novel inhibitors of Src family kinases (SFKs), which are implicated in the development of glioblastoma. nih.gov Certain derivatives exhibited submicromolar inhibition of Src and Fyn kinases and showed potent anti-proliferative activity against glioblastoma cell lines. nih.gov Additionally, the related imidazo[4,5-b]pyridine core has been identified as a novel hinge-binding scaffold for c-Met kinase inhibitors, with some compounds showing excellent enzymatic and cellular activity. nih.govresearchgate.net

Table 1: Imidazo[4,5-c]pyridine Derivatives as Kinase Inhibitors
Target KinaseCompound ClassKey Research FindingsReferences
DNA-Dependent Protein Kinase (DNA-PK)6-Anilino imidazo[4,5-c]pyridin-2-onesPotent and selective nM inhibition; act as radiosensitizers in cancer cells. nih.gov
Aurora Kinase AImidazo[4,5-b]pyridine derivativesHighly selective inhibition over Aurora-B by exploiting differences in the ATP-binding pocket. acs.org
Src Family Kinases (SFKs)Imidazo[4,5-c]pyridin-2-one derivativesSubmicromolar inhibition of Src and Fyn; effective against glioblastoma cell lines. nih.gov
c-Met3H-imidazo[4,5-b]pyridinesIdentified as a novel hinge-binding inhibitor scaffold with potent enzymatic and cellular activities. nih.govresearchgate.net

RNA-Dependent RNA Polymerase (RdRp): The imidazo[4,5-c]pyridine scaffold has shown promise in the development of antiviral agents. nih.gov Certain derivatives have been tested against the Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C virus. nih.gov The mechanism of action for these compounds involves the inhibition of the viral RNA-dependent RNA polymerase, an enzyme essential for viral replication. nih.gov

Methionyl-tRNA Synthetase (MetRS): This enzyme is essential for protein synthesis, making it an attractive target for antimicrobial drug development. mdpi.comnih.gov Inhibitors based on the imidazopyridine scaffold have been developed with potent activity against the MetRS of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. mdpi.comnih.gov In comparative studies, imidazo[4,5-b]pyridine analogs showed better results than the corresponding imidazo[4,5-c]pyridine analogs, although both demonstrated the potential of the general scaffold. nih.gov

Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase): This enzyme is a key target for developing novel antifungal agents as it is crucial for the synthesis of the fungal cell wall. nih.govmdpi.comnih.gov Imidazo[4,5-c]pyridine derivatives have been identified as potential inhibitors of GlcN-6-P synthase. nih.govmdpi.comnih.gov These compounds are explored for their ability to disrupt fungal cell wall integrity and regulate sugar metabolism in pathogenic fungi. nih.govmdpi.com

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are a class of anticancer agents that increase the sensitivity of tumor cells to chemotherapy. mdpi.com A series of imidazo[4,5-c]pyridines has been developed that demonstrates moderate to good PARP inhibitory activity, with some compounds showing IC50 values in the nanomolar range. mdpi.com

Aromatase: Imidazopyridine compounds have been identified as aromatase inhibitors. nih.govnih.govresearchgate.net Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer.

Receptor-Mediated Biological Responses

The structural features of imidazo[4,5-c]pyridines also allow them to act as ligands for various cell surface and intracellular receptors.

GABA-A Receptor: One of the first discovered biological activities of imidazopyridines was their role as positive allosteric modulators of the GABA-A receptor. nih.govnih.govresearchgate.net This activity underlines their potential for applications in central nervous system disorders. nih.govnih.gov

Estrogen Receptor: While the imidazopyridine scaffold is known to interact with various receptors, specific and detailed research on its direct interaction with the Estrogen Receptor is less documented in publicly available literature compared to other targets.

Other Receptors: A series of imidazo[4,5-c]pyridines has been described as high-affinity ligands for the corticotropin-releasing factor (CRF) receptor, indicating their potential use as anti-anxiety agents. nih.govresearchgate.net

Table 2: Receptor-Mediated Activities of Imidazo[4,5-c]pyridine Derivatives
Target ReceptorCompound ClassBiological Response/Potential ApplicationReferences
GABA-A ReceptorImidazopyridinesPositive allosteric modulation; potential for CNS disorders. nih.govnih.govresearchgate.net
Corticotropin-Releasing Factor (CRF) ReceptorImidazo[4,5-c]pyridinesHigh-affinity ligands; potential as anti-anxiety agents. nih.govresearchgate.net

Interactions with Nucleic Acids (DNA/RNA Binding, G-quadruplex Structures)

The planar, polyaromatic nature of the imidazo[4,5-c]pyridine core suggests a potential for direct interaction with nucleic acids. This interaction can occur through various modes, including intercalation between base pairs or binding to specific secondary structures.

DNA/RNA Binding and Intercalation: The structural resemblance to purines allows these compounds to be recognized by biological systems that process nucleic acids. The planar core of some imidazo[4,5-c]pyridine derivatives has the potential to intercalate with DNA, which is a mechanism for anticancer activity.

G-quadruplex Structures: G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences, such as those found in telomeres and gene promoter regions. nih.gov Stabilization of these structures by small molecules is a promising anticancer strategy. nih.gov While direct studies on 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine binding to G-quadruplexes are not extensively detailed, the general characteristics of planar, aromatic heterocyclic compounds make them potential candidates for such interactions. nih.gov

Exploration of Multi-Targeting Approaches

Given the absence of data on its primary molecular targets, there is no basis in the current literature to explore or propose multi-targeting strategies involving this compound.

Vii. Future Research Directions and Translational Potential of 6 Bromo 3 Methyl 3h Imidazo 4,5 C Pyridine Research

Development of Novel Imidazo[4,5-c]pyridine Scaffolds for Specific Biological Applications

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.com Future efforts will likely focus on the strategic modification of the 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine structure to generate novel scaffolds with enhanced potency and selectivity for specific biological targets.

Key areas for development include:

Kinase Inhibitors: The imidazo[4,5-c]pyridin-2-one scaffold has already been identified as a novel hinge-region binder for Src family kinases, which are implicated in cancers like glioblastoma. nih.gov By modifying the substituents on the core of this compound, researchers can design new derivatives targeting other kinases involved in proliferative diseases.

Receptor Antagonists and Agonists: Researchers have successfully developed imidazo[4,5-c]pyridin-4-one derivatives that act as dual antagonists for the angiotensin II type 1 (AT1) receptor and partial agonists for the peroxisome proliferator-activated receptor-γ (PPARγ), highlighting the potential for creating agents that address complex diseases like hypertension and diabetes. nih.gov

Antiviral Agents: The imidazo[4,5-c]pyridine nucleus has been explored for its antiviral properties, with some derivatives showing activity against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. mdpi.com Further derivatization of the this compound scaffold could lead to new antiviral compounds with improved efficacy.

The table below outlines potential modifications to the core scaffold and their intended biological applications.

Scaffold Modification Target Class Potential Therapeutic Application
Introduction of aryl or heteroaryl groups at C2Kinases, G-protein coupled receptorsOncology, Cardiovascular Disease
Substitution on the pyridine (B92270) ringVarious enzymes, Ion channelsNeurological Disorders, Infectious Disease
Alteration of the N3-methyl groupNuclear receptors, TransportersMetabolic Disorders, Inflammation
Bioisosteric replacement of the bromo groupProteases, Epigenetic targetsVirology, Immunology

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of novel imidazo[4,5-c]pyridine-based therapeutics is intrinsically linked to the development of efficient and sustainable synthetic methods. While traditional methods often involve condensation reactions of diaminopyridines, recent years have seen the emergence of more sophisticated and environmentally benign approaches. mdpi.comnih.gov

Future research in this area will likely focus on:

Catalytic Systems: The use of palladium-catalyzed cross-coupling reactions has enabled the rapid derivatization of the imidazopyridine core. mdpi.com Future work could explore other transition metal catalysts (e.g., copper, nickel, gold) to achieve novel transformations and improve reaction efficiency.

Green Chemistry: Methodologies that utilize water as a solvent, employ microwave assistance to reduce reaction times, or proceed without a catalyst represent a move towards more sustainable chemical synthesis. mdpi.com Further development of such "green" protocols for the synthesis of this compound and its analogs is a key future direction.

Solid-Phase Synthesis: An efficient method for the solid-supported synthesis of imidazo[4,5-c]pyridines has been described, allowing for the creation of compound libraries for high-throughput screening. acs.org Refining these techniques will accelerate the discovery of new biologically active molecules.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of imidazo[4,5-c]pyridines could streamline production and facilitate the large-scale manufacturing of promising drug candidates.

Integration of Advanced Computational Techniques in Drug Design and Discovery

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process by reducing the time and cost associated with identifying and optimizing lead compounds. emanresearch.org For the this compound scaffold, computational methods can provide profound insights into its interactions with biological targets and guide the design of new, more effective molecules.

Future applications of computational techniques will include:

Molecular Docking and Virtual Screening: These methods can be used to predict the binding orientation of this compound derivatives within the active site of a target protein. nih.govmdpi.com This allows for the rapid in silico screening of large virtual libraries to identify promising candidates for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of the ligand-protein complex over time, providing a deeper understanding of the binding stability and the key interactions that govern molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. emanresearch.org This can be used to predict the activity of novel, unsynthesized derivatives of this compound and prioritize the most promising candidates.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery pipeline, thereby reducing the likelihood of late-stage failures. nih.gov

The following table summarizes various computational tools and their specific applications in the context of imidazo[4,5-c]pyridine research.

Computational Tool Application Objective
Molecular DockingPredict binding modes of ligands to a target protein.Identify potential biological targets and initial hits.
Virtual ScreeningScreen large compound libraries against a target in silico.Prioritize compounds for experimental testing.
Molecular DynamicsSimulate the movement of atoms in a ligand-protein complex.Assess binding stability and conformational changes.
QSAR ModelingRelate chemical structure to biological activity.Predict the potency of new analogs.
ADMET PredictionForecast pharmacokinetic and toxicity properties.Select candidates with drug-like characteristics.

Investigation of Unique Biological Pathways and Underexplored Molecular Targets

The imidazopyridine scaffold's resemblance to purines suggests it can interact with a wide range of biomolecules and influence numerous cellular pathways. mdpi.comnih.gov While research has identified activities against targets like kinases and GPCRs, a vast landscape of biological space remains to be explored. nih.govnih.gov Future investigations should aim to uncover novel mechanisms of action and identify underexplored molecular targets for this compound and its derivatives.

Potential areas of exploration include:

Epigenetic Targets: The role of bromodomains and other "reader" proteins in gene regulation is a major area of cancer research. The small, heterocyclic nature of the imidazo[4,5-c]pyridine core makes it a potential starting point for developing inhibitors of these protein-protein interactions.

Metabolic Enzymes: Imidazopyridines have the potential to modulate enzymes involved in metabolic pathways. nih.gov Screening against panels of metabolic enzymes could uncover new therapeutic opportunities for diseases such as diabetes, obesity, and metabolic syndrome.

Parasitic Diseases: Novel classes of imidazopyridine-based compounds have shown promise as antimalarial agents. uctm.edu This highlights the potential for derivatives of this compound to be developed as treatments for other parasitic infections.

Neurodegenerative Diseases: Given the ability of some imidazopyridines to interact with CNS targets like the GABA-A receptor, exploring their potential to modulate pathways involved in Alzheimer's, Parkinson's, and other neurodegenerative diseases is a logical next step. mdpi.comnih.gov

Leveraging this compound as a Chemical Probe for Biological Research

Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool, or "chemical probe," for basic biological research. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context.

The specific features of this compound make it a suitable candidate for development into a chemical probe:

Functional Handle: The bromine atom at the 6-position serves as a versatile "handle" for further chemical modification. Through reactions like palladium-catalyzed cross-coupling, researchers can readily attach various functional groups, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of target proteins.

Scaffold for Fragment-Based Discovery: The core imidazo[4,5-c]pyridine structure can be used as a starting fragment in fragment-based drug discovery (FBDD). Identifying weak-binding fragments and then optimizing them into more potent and selective ligands is a powerful strategy for developing inhibitors for challenging targets like protein-protein interactions. nih.gov

Tool for Target Identification: If a derivative of this compound exhibits an interesting biological effect, it can be functionalized to create a probe to identify its molecular target(s). For example, attaching an affinity tag would allow researchers to pull down the binding protein from cell lysates and identify it using mass spectrometry.

The development of a well-characterized chemical probe from this scaffold would provide the scientific community with a powerful tool to dissect complex biological processes and validate new drug targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine?

  • Methodological Answer : A common approach involves alkylation of precursor heterocycles (e.g., 6-bromo-1H-imidazo[4,5-c]pyridine) with methyl iodide under phase-transfer catalysis. Typical conditions include potassium carbonate as a base, DMF as solvent, and tetra-n-butylammonium bromide as catalyst. Reaction progress is monitored via TLC, followed by column chromatography (ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is performed using SHELXL for refinement. Hydrogen atoms are treated as riding models (C–H = 0.93–0.96 Å), and non-H atoms are refined anisotropically. Planarity analysis (r.m.s. deviations <0.02 Å) and intermolecular interactions (e.g., π-π stacking with ~3.58 Å interplanar distance) are quantified. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

Q. What biological activities are associated with imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer : Structural analogs exhibit antiviral, anticancer, and receptor antagonism (e.g., angiotensin-II, PAF). Activity is influenced by substituent positioning; bromine at the 6th position may enhance electrophilic reactivity for targeted binding. In vitro assays (e.g., kinase inhibition) are recommended for validation .

Advanced Research Questions

Q. How can regioselectivity challenges in N-methylation be addressed during synthesis?

  • Methodological Answer : Regioselectivity is controlled via steric and electronic factors. Using bulky bases (e.g., DBU) or low-temperature conditions favors methylation at less hindered N-atoms. Monitoring reaction intermediates via 1^1H NMR (e.g., methyl singlet at δ ~3.5 ppm) and optimizing solvent polarity (e.g., acetonitrile vs. DMF) can suppress byproduct formation .

Q. What computational methods are suitable for analyzing vibrational modes and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level predicts vibrational frequencies (IR/Raman) and potential energy distributions (PED). Compare computed bond lengths (e.g., C–Br ~1.90 Å) with crystallographic data to validate tautomeric forms. Software like Gaussian or ORCA is used for geometry optimization .

Q. How should contradictory biological activity data between analogs be resolved?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substitutions (e.g., Br→Cl, methyl→ethyl). Use competitive binding assays (e.g., SPR or ITC) to quantify affinity differences. Cross-validate with molecular docking (PDB: target receptor) to identify critical binding motifs .

Q. What strategies improve crystallization for challenging derivatives?

  • Methodological Answer : Slow vapor diffusion (e.g., ethanol/water mixtures) promotes ordered packing. Additives like crown ethers or ionic liquids can disrupt π-π stacking to prevent amorphous aggregation. For twinned crystals, SHELXL’s TWIN/BASF commands refine data with high Rint values (>0.1) .

Q. How is tautomerism in imidazo[4,5-c]pyridines characterized experimentally?

  • Methodological Answer : 1^1H-15^{15}N HMBC NMR identifies N–H tautomers via 3J^3J couplings. X-ray crystallography differentiates 1H vs. 3H tautomers by methyl group positioning (e.g., 3-methyl in 3H form). Variable-temperature studies (VT-NMR) track tautomeric equilibria in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.